Unifiram

Vue d'ensemble

Description

Unifiram, également connu sous son nom de code de développement DM-232, est un médicament expérimental qui appartient à la classe des composés nootropes. Il est connu pour ses puissants effets antiamnésiques et améliorant les fonctions cognitives, qui sont significativement plus importants que ceux du piracétam . This compound a suscité l’intérêt dans le domaine des stimulants cognitifs en raison de son potentiel à améliorer la mémoire et les capacités d’apprentissage .

Applications De Recherche Scientifique

Chemistry: Unifiram is used as a model compound to study the effects of nootropic agents on cognitive function.

Biology: Research on this compound includes its effects on neural pathways and neurotransmitter systems.

Mécanisme D'action

Unifiram exerce ses effets en modulant l’activité des récepteurs AMPA, qui sont un type de récepteur du glutamate dans le cerveau. Cette modulation améliore la transmission synaptique et améliore la communication neuronale, conduisant à une amélioration des fonctions cognitives . This compound ne se lie pas directement aux récepteurs mais peut agir par des voies indirectes ou en aval pour obtenir ses effets .

Analyse Biochimique

Biochemical Properties

Unifiram plays a crucial role in biochemical reactions by modulating neurotransmitter systems. It primarily interacts with AMPA receptors, enhancing their activity and promoting increased glutamate release . This interaction improves neural communication and cognitive functions. This compound does not bind directly to glutamate, GABA, serotonin, dopamine, adrenergic, histamine, acetylcholine, or opioid receptors, indicating its specificity for AMPA receptors .

Cellular Effects

This compound influences various cellular processes, particularly in the brain. It enhances synaptic plasticity and long-term potentiation, which are critical for learning and memory . By modulating AMPA receptor activity, this compound increases glutamate release, thereby improving neural communication.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the modulation of AMPA receptors. By enhancing AMPA receptor activity, this compound promotes increased glutamate release, which improves neural communication and cognitive functions . This compound does not act as an AMPA receptor positive allosteric modulator but prevents amnesia induced by AMPA receptor antagonists, suggesting indirect or downstream activation of AMPA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and potency, with effects lasting several hours after administration . Long-term studies on its stability and degradation are limited. In vitro and in vivo studies have shown that this compound can enhance cognitive functions without impairing motor coordination .

Dosage Effects in Animal Models

Animal studies have demonstrated that this compound is significantly more potent than other nootropics like Piracetam. Even at very low doses, this compound has shown promising results in enhancing memory and cognitive functions . The effects of this compound vary with different dosages. High doses may lead to adverse effects, although specific toxic effects have not been extensively studied .

Metabolic Pathways

This compound undergoes metabolic processes in the body, although detailed studies on its metabolism are limited. It is known that this compound is partially excreted in its native form and has a narrow detection window . Enzymatic hydrolysis is required to detect its metabolites, while mineral hydrolysis leads to the complete destruction of this compound and its metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily affecting the brain. It interacts with AMPA receptors, enhancing their activity and promoting increased glutamate release .

Subcellular Localization

The subcellular localization of this compound is primarily within neural cells, where it interacts with AMPA receptors Its potent effects on neural communication and cognitive functions indicate its localization in synaptic regions .

Méthodes De Préparation

La synthèse d’Unifiram implique plusieurs étapes, commençant par la préparation de la structure de base, l’hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que le groupe fluorophénylsulfonyle sont introduits par des réactions de substitution.

Analyse Des Réactions Chimiques

Unifiram subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d’oxydation, qui peuvent modifier ses groupes fonctionnels.

Réduction : Les réactions de réduction peuvent modifier la structure du composé, affectant potentiellement sa puissance.

Substitution : Des réactions de substitution sont utilisées pour introduire différents groupes fonctionnels dans la molécule d’this compound.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants forts pour l’oxydation, des agents réducteurs pour la réduction et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Chimie : this compound est utilisé comme composé modèle pour étudier les effets des agents nootropes sur les fonctions cognitives.

Biologie : La recherche sur l’this compound comprend ses effets sur les voies neurales et les systèmes neurotransmetteurs.

Comparaison Avec Des Composés Similaires

Unifiram est souvent comparé à d’autres composés nootropes tels que :

Sthis compound (DM-235) : Similaire en structure et en fonction à this compound, Sthis compound améliore également les fonctions cognitives par la modulation des récepteurs AMPA.

Néfiracétate : Autre nootrope qui affecte les systèmes neurotransmetteurs, le néfiracétate a des cibles moléculaires différentes de celles d’this compound.

L’unicité d’this compound réside dans sa haute puissance et son mécanisme d’action spécifique, ce qui en fait un candidat prometteur pour de futures recherches et des applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

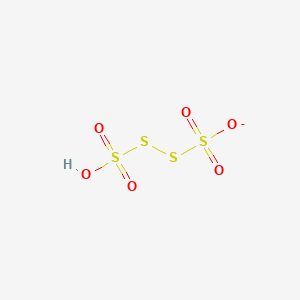

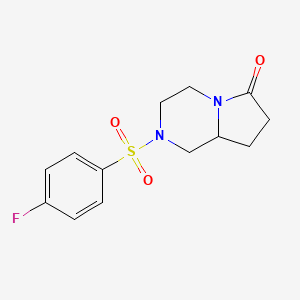

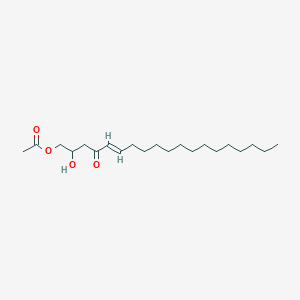

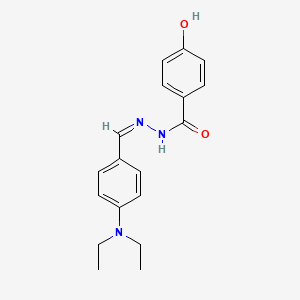

2-(4-fluorophenyl)sulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O3S/c14-10-1-4-12(5-2-10)20(18,19)15-7-8-16-11(9-15)3-6-13(16)17/h1-2,4-5,11H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRTZFZAFBIBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2C1CN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432024 | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272786-64-8 | |

| Record name | 2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=272786-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unifiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272786648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNIFIRAM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNIFIRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4024LN29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)

![[3H]azietomidate](/img/structure/B1241571.png)

![ethyl 2-((S)-8-((R)-2-(3-chlorophenyl)-2-hydroxyethylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yloxy)acetate](/img/structure/B1241574.png)

](/img/structure/B1241586.png)